molecular formula C20H19N3O6 B11174882 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

Cat. No.: B11174882
M. Wt: 397.4 g/mol
InChI Key: DNLIQCZJGDPSKG-UHFFFAOYSA-N
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Description

N'-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a structurally complex organic compound featuring three key motifs:

  • Benzodioxin moiety: A fused bicyclic aromatic system (2,3-dihydro-1,4-benzodioxin) known for enhancing metabolic stability and influencing lipophilicity .
  • 4-Methoxybenzohydrazide group: A hydrazide-linked aromatic substituent with electron-donating methoxy groups, which may modulate solubility and receptor affinity .

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

InChI

InChI=1S/C20H19N3O6/c1-27-14-5-2-12(3-6-14)19(25)22-21-15-11-18(24)23(20(15)26)13-4-7-16-17(10-13)29-9-8-28-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,22,25)

InChI Key

DNLIQCZJGDPSKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by the cyclization of a suitable amide precursor under acidic or basic conditions.

    Coupling Reactions: The benzodioxin and pyrrolidinone intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cholinesterases or lipoxygenases, thereby modulating biochemical pathways associated with inflammation or bacterial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness arises from its hybrid architecture, combining elements of benzodioxins, dioxopyrrolidines, and substituted benzohydrazides. Below is a systematic comparison with key analogs:

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Benzodioxin + Dioxopyrrolidine 4-Methoxybenzohydrazide Hydrazide, Methoxy, Lactam Potential enzyme inhibition, anticancer
N'-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide Dioxopyrrolidine 2-Methoxyphenyl, 4-Methylbenzohydrazide Hydrazide, Methyl, Methoxy Metal ion complexation, antimicrobial
3-Chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Dioxopyrrolidine 3-Chlorobenzohydrazide, 4-Ethoxyphenyl Chloro, Ethoxy Enhanced reactivity for pharmacological applications
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide Benzodioxin + Pyrrolidinone 4-Ethoxybenzamide Amide, Ethoxy Enzyme inhibition (e.g., kinase targets)
N'-Acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Dioxopyrrolidine Acetyl, Trimethoxybenzohydrazide Acetyl, Multiple Methoxy Antioxidant, enhanced bioactivity vs. simpler analogs

Key Differentiators

  • Benzodioxin Integration : Unlike simpler dioxopyrrolidine derivatives (e.g., ), the target compound’s benzodioxin moiety improves metabolic stability and aromatic stacking interactions, critical for target binding .
  • Hybrid Pharmacophores : Combines lactam rigidity (dioxopyrrolidine) with hydrazide flexibility, enabling dual interactions with enzymatic active sites—a feature absent in single-motif analogs like 2-methylbenzohydrazide .

Biological Activity

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and activity based on diverse research findings.

PropertyValue
CAS Number 918804-18-9
Molecular Formula C16H15N3O4
Molecular Weight 285.29 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxin Ring : This can be achieved through the cyclization of catechol derivatives.
  • Attachment of the Dioxopyrrolidine Group : The benzodioxin intermediate is reacted with appropriate reagents to introduce the dioxopyrrolidine moiety.
  • Hydrazide Formation : The final step involves the reaction with hydrazine derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxylamine group in similar compounds suggests potential interactions with enzymes or receptors that modulate biochemical pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzodioxin and dioxopyrrolidine motifs can inhibit cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Certain studies suggest that compounds related to this hydrazide may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds.

CompoundActivity TypeKey Findings
N-[1-(2,3-Dihydro-1,4-benzodioxin)]amineAntioxidantEffective in reducing oxidative stress
N-[1-(2,3-Dihydro-1,4-benzodioxin)]hydrazineAntimicrobialInhibitory action against certain pathogens

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